molecular formula C₁₇H₂₂ClNO B1141961 p-Methyl Atomoxetine Hydrochloride CAS No. 873310-31-7

p-Methyl Atomoxetine Hydrochloride

Número de catálogo: B1141961
Número CAS: 873310-31-7
Peso molecular: 291.82
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .

Análisis De Reacciones Químicas

Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

p-Methyl Atomoxetine Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine at the synaptic cleft. This increases the concentration of norepinephrine in the synaptic space, enhancing neurotransmission. The compound also has a minor effect on dopamine reuptake in the prefrontal cortex, which contributes to its therapeutic effects in ADHD. The primary molecular target is the norepinephrine transporter, and the pathways involved include the noradrenergic and dopaminergic systems .

Comparación Con Compuestos Similares

Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .

Actividad Biológica

p-Methyl Atomoxetine Hydrochloride is a derivative of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanism of action, efficacy in clinical settings, and safety profile.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is crucial for the metabolism of atomoxetine, leading to significant variations in drug exposure among individuals.

Key Pharmacokinetic Parameters

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
AUC (mcg.h/ml)2.020.0
Cmax (ng/ml)3501750
Half-life (hours)21.645.0
Bioavailability (%)6394
  • Absorption : Following oral administration, p-Methyl Atomoxetine is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours .
  • Metabolism : The primary metabolic pathway involves conversion to 4-hydroxyatomoxetine, which retains similar pharmacological activity but circulates at much lower concentrations .

This compound functions primarily as a norepinephrine reuptake inhibitor. It enhances norepinephrine levels in the synaptic cleft by blocking its reabsorption into presynaptic neurons. This mechanism is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients .

Neurofunctional Evidence

Recent neuroimaging studies have shown that atomoxetine treatment leads to improved brain function in areas associated with attention and inhibitory control. For instance, increased fractional amplitude of low-frequency fluctuations (fALFF) has been correlated with symptom improvement in ADHD patients treated with atomoxetine .

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in managing ADHD symptoms across various populations.

Case Studies and Clinical Trials

  • Meta-analysis Findings : A comprehensive meta-analysis involving 3,928 pediatric patients indicated that atomoxetine significantly outperformed placebo in reducing core ADHD symptoms .
  • Comparative Efficacy Study : In a double-blind study comparing atomoxetine to osmotic-release methylphenidate, response rates were found to be superior for methylphenidate (56%) compared to atomoxetine (45%) after six weeks of treatment .

Safety Profile

The safety profile of this compound has been generally favorable, although some adverse effects have been documented.

Common Adverse Effects

  • Gastrointestinal Issues : Nausea and vomiting are common.
  • Cardiovascular Effects : Increased heart rate and blood pressure have been observed.
  • Psychiatric Effects : Some patients report mood swings or increased anxiety levels .

Propiedades

Número CAS

873310-31-7

Fórmula molecular

C₁₇H₂₂ClNO

Peso molecular

291.82

Sinónimos

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride;  Atomoxetine Related Compound C Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.